molecular formula C19H20F3N3O2 B12399144 Anticancer agent 99

Anticancer agent 99

Cat. No.: B12399144
M. Wt: 379.4 g/mol
InChI Key: ZPFPBPOARCUZHQ-ZMOGYAJESA-N
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Description

Anticancer agent 99 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with cancer cells in a way that minimizes damage to healthy cells, making it a highly effective and less toxic alternative to traditional chemotherapy agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 99 involves a multi-step process that includes the formation of key intermediates through a series of chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through various chemical reactions to introduce functional groups that enhance its anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using continuous flow synthesis techniques. This method allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes. Continuous flow synthesis also enables the integration of in-line analysis and purification steps, ensuring the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 99 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis in cancer cells .

Scientific Research Applications

Anticancer agent 99 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of anticancer drug action. In biology, it is employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis. In medicine, this compound is being evaluated in preclinical and clinical trials for its potential to treat various types of cancer, including breast, lung, and prostate cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer therapies .

Mechanism of Action

The mechanism of action of Anticancer agent 99 involves its interaction with specific molecular targets within cancer cells. It binds to and inhibits the activity of key enzymes involved in cell cycle regulation and DNA replication. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cancer cell death. The compound also disrupts signaling pathways that promote cancer cell survival and proliferation, further enhancing its anticancer effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Anticancer agent 99 include other targeted anticancer agents such as gemcitabine, cytarabine, and clofarabine. These compounds share similar mechanisms of action, targeting specific molecular pathways involved in cancer cell growth and survival .

Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure, which allows for more selective targeting of cancer cells while minimizing toxicity to healthy cells. This selectivity reduces the side effects commonly associated with traditional chemotherapy and enhances the overall efficacy of the treatment .

Properties

Molecular Formula

C19H20F3N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-(butylamino)-N-[(E)-[2-(trifluoromethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H20F3N3O2/c1-2-3-12-23-16-10-8-14(9-11-16)18(26)25-24-13-15-6-4-5-7-17(15)27-19(20,21)22/h4-11,13,23H,2-3,12H2,1H3,(H,25,26)/b24-13+

InChI Key

ZPFPBPOARCUZHQ-ZMOGYAJESA-N

Isomeric SMILES

CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(F)(F)F

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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